Cilinaphthalide B

Description

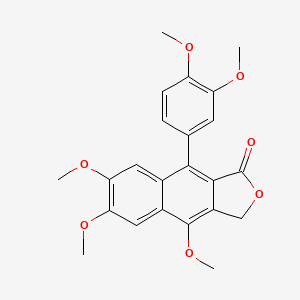

Cilinaphthalide B is a lignan-derived arylnaphthalene lactone isolated from medicinal plants such as Justicia spicigera and Rostellularia procumbens . Structurally, it belongs to the arylnaphthalene lactone family, characterized by a naphthalene core fused with a lactone ring. This compound has been identified alongside other lignans like justicidin A, taiwanin E methyl ether, and neojusticin B in phytochemical studies .

Properties

Molecular Formula |

C23H22O7 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

9-(3,4-dimethoxyphenyl)-4,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C23H22O7/c1-25-16-7-6-12(8-17(16)26-2)20-13-9-18(27-3)19(28-4)10-14(13)22(29-5)15-11-30-23(24)21(15)20/h6-10H,11H2,1-5H3 |

InChI Key |

GQAJQAMRZKZXNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC(=C(C=C42)OC)OC)OC)COC3=O)OC |

Synonyms |

cilinaphthalide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- This compound exhibits moderate binding affinity (ΔG = -4.575 kcal/mol) compared to Neojusticin B (ΔG = -5.875 kcal/mol), likely due to fewer hydrogen-bond interactions .

- The methoxy group in taiwanin E methyl ether enhances antiplatelet efficacy (IC₅₀ = 27.7 µM) by optimizing steric and electronic interactions with cyclooxygenase .

- π–π stacking with PHE160 is a common motif across analogs, suggesting a conserved mechanism for platelet aggregation inhibition .

Pharmacological Comparison

Antiplatelet Activity

- This compound : Demonstrates moderate concentration-dependent inhibition of platelet aggregation, likely via thromboxane suppression .

- Taiwanin E methyl ether : Superior antiplatelet activity (IC₅₀ = 27.7 µM) due to dual-phase inhibition of cyclooxygenase and thromboxane A2 synthesis .

- Justicidin A: Exhibits weaker antiplatelet effects but notable cytotoxicity against cancer cells (e.g., bladder cancer EJ cells) .

Antimicrobial and Antiviral Activity

- This compound : Shows moderate antibacterial activity against Gram-positive pathogens, comparable to justicidin B but less potent than diphyllin derivatives .

- Justicidin A and Diphyllin : Exhibit broad-spectrum antiviral activity against VSV (vesicular stomatitis virus) with low cytotoxicity .

Binding Specificity

Q & A

Q. What are the structural characteristics of Cilinaphthalide B, and how do they differentiate it from related compounds like Cilinaphthalide A?

this compound differs from Cilinaphthalide A by the absence of one oxygen atom in its molecular structure. This structural variation impacts its bioactivity, as evidenced by differences in ED50 values across cell lines. For example, Cilinaphthalide A exhibits stronger activity in T24 and CaSki cells (ED50: 1.3 µM and 3.0 µM, respectively) compared to this compound, which lacks comparable data in the same assays. Researchers should prioritize crystallographic analysis and NMR spectroscopy to confirm structural details and correlate them with bioactivity trends .

Q. What experimental protocols are recommended for assessing this compound’s cytotoxicity in vitro?

Standardized cytotoxicity assays (e.g., MTT or SRB) should be conducted across multiple cell lines (e.g., T24, LoVo) to establish dose-response curves. For consistency, use ED50/IC50 metrics and include positive controls like Justicidin A (IC50: 0.002 µM in T24 cells). Ensure replicates (n ≥ 3) and validate results using orthogonal methods (e.g., apoptosis assays). Note that discrepancies in LoVo cell IC50 values (e.g., Patavine: 43.95 µM vs. Diphyllyn: 7.55 µM) highlight the need for cell-line-specific protocol optimization .

Q. How can researchers validate the purity and identity of synthesized this compound?

Combine HPLC (>95% purity threshold), high-resolution mass spectrometry (HRMS), and 1D/2D NMR spectroscopy. For novel derivatives, include X-ray crystallography if feasible. Adhere to reporting standards for new compounds, as outlined in the Beilstein Journal of Organic Chemistry guidelines, which require explicit documentation of synthetic pathways and spectral data .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data for this compound across studies?

Systematic meta-analysis is critical. For example, ED50 values in T24 cells vary widely (e.g., 1.3 µM for Cilinaphthalide A vs. >8.0 µM for Taiwanin E methyl ether). To address this:

- Conduct sensitivity analyses to identify outlier datasets.

- Cross-validate using alternative cell lines (e.g., HT-3 vs. PLC/PRF/5).

- Evaluate experimental variables (e.g., serum concentration, incubation time) that may influence outcomes. Refer to Cochrane systematic review methodologies for robust data synthesis .

Q. What strategies optimize the structure-activity relationship (SAR) analysis of this compound derivatives?

- Comparative bioassays : Test derivatives with incremental structural changes (e.g., hydroxyl vs. methoxy groups) across identical cell lines.

- Molecular docking : Map functional groups (e.g., ester bonds in Taiwanin E methyl ether) to target binding pockets using software like AutoDock.

- Multi-parametric modeling : Integrate ED50, IC50, and cytokine modulation data (e.g., NO2- accumulation in RAW 264.7 cells) to identify synergistic pharmacophores .

Q. How can researchers design experiments to investigate this compound’s immunomodulatory effects?

Focus on cytokine profiling (e.g., TNF-α secretion in RAW 264.7 macrophages) and NF-κB pathway inhibition assays. Use LPS-stimulated models to mimic inflammatory conditions. For mechanistic clarity, pair RNA-seq with pharmacological inhibition (e.g., JAK/STAT inhibitors). Note that RAW 264.7 data for this compound is currently absent; this gap presents a priority research area .

Q. What methodologies are effective for integrating multi-omics data in this compound research?

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Metabolomics : Apply LC-MS to track metabolic shifts (e.g., ATP depletion in cancer cells).

- Network pharmacology : Build interaction networks (e.g., STRING DB) to link targets like V-ATPase (implicated in diphyllin analogs) with this compound’s bioactivity. Validate findings using CRISPR-Cas9 knockout models .

Methodological and Reproducibility Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals and apply ANOVA for multi-group comparisons. For low-n datasets (n < 5), employ non-parametric tests (e.g., Mann-Whitney U). Always disclose outliers and exclusion criteria in supplementary materials .

Q. How should researchers address the lack of publicly available raw data for this compound?

Proactively share datasets via repositories like Zenodo or Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For unpublished data, provide detailed experimental protocols in supplementary files, including instrument settings and reagent lot numbers .

Q. What ethical guidelines apply to in vivo studies involving this compound?

Follow ARRIVE 2.0 guidelines for animal research, emphasizing sample size justification and humane endpoints. For human cell lines (e.g., CaSki, HT-3), confirm ethical sourcing and include IRB approval details in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.